(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid
Overview
Description
“(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H9Cl2NO3 . It is a derivative of butanoic acid, where the hydrogen atom at the 4th carbon is replaced by an amino group that is further substituted by a 3,5-dichlorophenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid involved the reaction of 3,5-dichloroaniline with glutaric anhydride . The reaction was carried out in toluene, and the product was obtained as a brown precipitate after stirring at room temperature .Molecular Structure Analysis
The molecular structure of a similar compound, 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, has been determined using X-ray crystallography . The molecule was found to be monoclinic with a space group of P 2 1 / c . The atomic coordinates and displacement parameters were also reported .Scientific Research Applications
Molecular Docking Studies : A study explored the molecular docking, vibrational, structural, electronic, and optical properties of derivatives of butanoic acid, including (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. These compounds show potential as nonlinear optical materials and have biological activities, particularly in inhibiting Placenta growth factor (PIGF-1), suggesting their pharmacological importance (Vanasundari et al., 2018).
Synthesis of New Heterocyclic Compounds : A research focused on the reaction of this compound derivatives to create new heterocyclic compounds with antimicrobial and antifungal activities. This study demonstrates the compound's utility in synthesizing biologically active molecules (Sayed et al., 2003).
Synthesis of Unnatural α-Amino Acids : Another study explored the synthesis of unnatural α-amino acids using this compound, leading to the development of new bases for nucleoside moieties. This indicates the compound's role in nucleoside chemistry and drug development (El-Hashash & Rizk, 2013).
Gamma Amino Acids in Crystal Engineering : The compound's utility in crystal engineering was highlighted in a study on baclofen, a γ-amino acid similar to this compound. The study examined the crystal structure and interactions of baclofen, providing insights into the structural and conformational flexibility of similar γ-amino acids (Báthori & Kilinkissa, 2015).
Radiotheranostic Applications in Cancer : A recent study investigated the use of this compound as a potential radiotheranostic agent for cancer. The study involved in silico methods, including molecular docking and ADMET prediction, and found that this compound conjugated with certain chelators showed promise as a radiotheranostic agent (Holik et al., 2021).
properties
IUPAC Name |
(2S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBOALXMBRBMM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.